molecular formula C10H11NO3 B13100732 N-(2-Acetyl-6-methoxyphenyl)formamide

N-(2-Acetyl-6-methoxyphenyl)formamide

Cat. No.: B13100732
M. Wt: 193.20 g/mol
InChI Key: RDSKHXZRBGUNSN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetyl-6-methoxyphenyl)formamide typically involves the formylation of primary aromatic amines. One common method is the reaction of 2-acetyl-6-methoxyaniline with formic acid under mild conditions . The reaction is catalyzed by various agents, including solid acid magnetic nanocatalysts, which offer high efficiency and recyclability .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale formylation processes using formic acid and other formylating agents. The use of catalysts such as Fe3O4 nanoparticles can enhance the reaction efficiency and allow for the recovery and reuse of the catalyst .

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetyl-6-methoxyphenyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, alcohols, and various substituted aromatic compounds .

Scientific Research Applications

N-(2-Acetyl-6-methoxyphenyl)formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Acetyl-6-methoxyphenyl)formamide involves its interaction with various molecular targets and pathways. The formyl group in the compound can act as a nucleophile or electrophile, participating in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states, facilitating the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Acetylphenyl)formamide
  • N-(2-Methoxyphenyl)formamide
  • N-(2-Acetyl-4-methoxyphenyl)formamide

Uniqueness

N-(2-Acetyl-6-methoxyphenyl)formamide is unique due to the presence of both acetyl and methoxy groups on the aromatic ring, which confer distinct chemical reactivity and stability. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

N-(2-Acetyl-6-methoxyphenyl)formamide is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl ring substituted with an acetyl group and a methoxy group, contributing to its unique chemical properties. The molecular formula is C10H11NO2C_{10}H_{11}NO_2, with a molecular weight of approximately 179.20 g/mol. The presence of the methoxy group enhances lipophilicity, which may influence its interaction with biological targets.

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of this compound have revealed promising results:

  • Cell Lines Tested : The compound was evaluated against various human tumor cell lines, including breast cancer (MDA-MB-468), lung cancer (A549), and leukemia (HL-60).
  • Results : At concentrations around 10 µM, significant cytotoxicity was observed, with some derivatives showing growth inhibition percentages exceeding 70% across multiple cell lines.
Cell LineIC50 (µM)Growth Inhibition (%)
MDA-MB-4683.575
A5494.070
HL-603.780

Inhibition of Enzymatic Activity

This compound has been investigated for its potential as an inhibitor of AChE and MAO:

  • AChE Inhibition : Compounds structurally similar to this compound have demonstrated AChE inhibition with IC50 values ranging from 1.52 µM to 4.95 µM.
  • MAO Inhibition : The compound's potential as a MAO inhibitor was also assessed, revealing activity comparable to established inhibitors.

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

  • Alzheimer's Disease Models : In animal models, derivatives exhibiting AChE inhibitory activity showed improvements in cognitive function, suggesting potential applications in treating Alzheimer's disease.
  • Cancer Treatment : Studies involving various cancer cell lines demonstrated that compounds with similar structures could induce apoptosis and inhibit tumor growth, warranting further investigation into their mechanisms.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

N-(2-acetyl-6-methoxyphenyl)formamide

InChI

InChI=1S/C10H11NO3/c1-7(13)8-4-3-5-9(14-2)10(8)11-6-12/h3-6H,1-2H3,(H,11,12)

InChI Key

RDSKHXZRBGUNSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OC)NC=O

Origin of Product

United States

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